Cas no 731828-82-3 (N-[(2-Phenylethenyl)sulfonyl]glycine 2-[[4-chloro-3-[(dimethylamino)sulfonyl]phenyl]amino]-2-oxoethyl ester)
731828-82-3 structure
Product Name:N-[(2-Phenylethenyl)sulfonyl]glycine 2-[[4-chloro-3-[(dimethylamino)sulfonyl]phenyl]amino]-2-oxoethyl ester
CAS No:731828-82-3
MF:C20H22ClN3O7S2
MW:515.987581729889
CID:5454515
PubChem ID:5816453
Update Time:2023-08-27
N-[(2-Phenylethenyl)sulfonyl]glycine 2-[[4-chloro-3-[(dimethylamino)sulfonyl]phenyl]amino]-2-oxoethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Z24395764
- {[4-chloro-3-(dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(2-phenylethenesulfonamido)acetate
- EN300-26601553
- 731828-82-3
- [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
- N-[(2-Phenylethenyl)sulfonyl]glycine 2-[[4-chloro-3-[(dimethylamino)sulfonyl]phenyl]amino]-2-oxoethyl ester
-
- Inchi: 1S/C20H22ClN3O7S2/c1-24(2)33(29,30)18-12-16(8-9-17(18)21)23-19(25)14-31-20(26)13-22-32(27,28)11-10-15-6-4-3-5-7-15/h3-12,22H,13-14H2,1-2H3,(H,23,25)
- InChI Key: UJHRZZBDSIJNKB-UHFFFAOYSA-N
- SMILES: C(OCC(NC1=CC=C(Cl)C(S(N(C)C)(=O)=O)=C1)=O)(=O)CNS(C=CC1=CC=CC=C1)(=O)=O
Computed Properties
- Exact Mass: 515.0587701g/mol
- Monoisotopic Mass: 515.0587701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 905
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 156Ų
Experimental Properties
- Density: 1.467±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 8.15±0.40(Predicted)
N-[(2-Phenylethenyl)sulfonyl]glycine 2-[[4-chloro-3-[(dimethylamino)sulfonyl]phenyl]amino]-2-oxoethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26601553-0.05g |
{[4-chloro-3-(dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(2-phenylethenesulfonamido)acetate |
731828-82-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(2-Phenylethenyl)sulfonyl]glycine 2-[[4-chloro-3-[(dimethylamino)sulfonyl]phenyl]amino]-2-oxoethyl ester Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
731828-82-3 (N-[(2-Phenylethenyl)sulfonyl]glycine 2-[[4-chloro-3-[(dimethylamino)sulfonyl]phenyl]amino]-2-oxoethyl ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk